1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one
Description
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one is a hydroxyacetophenone derivative characterized by a 2-(2-ethoxyethoxy) substituent and a hydroxyl group at the 6-position on the aromatic ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 236.25 g/mol.
Properties
IUPAC Name |
1-[2-(2-ethoxyethoxy)-6-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-7-8-16-11-6-4-5-10(14)12(11)9(2)13/h4-6,14H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXOTLVZBQYIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379453 | |
| Record name | 1-[2-(2-ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53002-66-7 | |
| Record name | 1-[2-(2-ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one typically involves the reaction of 2-(2-ethoxyethoxy)phenol with an appropriate ethanone derivative under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the ethoxyethoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs, emphasizing substituent effects on properties and applications:
Key Observations
Substituent Effects on Solubility: The 2-(2-ethoxyethoxy) group in the target compound increases hydrophilicity compared to methyl (e.g., 1-(2-Hydroxy-6-methylphenyl)ethanone) or methoxy substituents (e.g., 1-(2-Hydroxy-6-methoxyphenyl)ethanone) . Cyclohexylmethoxy groups (as in ’s compound) enhance lipophilicity, favoring membrane permeability in biological systems .
Bioactivity Trends: Hydroxyacetophenones with electron-withdrawing groups (e.g., halogens) often exhibit stronger antimicrobial activity, while ether-linked substituents (e.g., ethoxyethoxy) may improve interaction with enzyme active sites .
Synthetic Complexity: Multi-substituted analogs (e.g., 1-(2-Ethoxy-6-hydroxy-3,4-dimethoxyphenyl)ethanone) require sequential protection/deprotection steps, increasing synthesis difficulty . The target compound’s 2-(2-ethoxyethoxy) group can be introduced via nucleophilic substitution of a hydroxyl precursor with 2-ethoxyethyl bromide under basic conditions .
Enzymatic Inhibition Studies
- Target Compound : Preliminary studies suggest inhibition of tyrosinase (IC₅₀ ~ 8 µM), likely due to chelation of copper ions in the enzyme’s active site by the hydroxyl and ether oxygen atoms .
- Comparison : The cyclohexylmethoxy analog () shows stronger inhibition (IC₅₀ ~ 2 µM), attributed to hydrophobic interactions with the enzyme’s pocket .
Solubility and Formulation
- The target compound’s logP value of 1.9 (compared to 2.5 for the cyclohexylmethoxy analog) makes it more suitable for aqueous formulations in drug delivery systems .
Biological Activity
Overview
1-[2-(2-Ethoxyethoxy)-6-hydroxyphenyl]ethan-1-one is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and biological research.
The synthesis of this compound involves the reaction of 2-(2-ethoxyethoxy)phenol with an ethanone derivative. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives. These reactions are facilitated by common reagents such as potassium permanganate and sodium borohydride.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyphenyl group allows for the formation of hydrogen bonds with biomolecules, enhancing its solubility and bioavailability due to the ethoxyethoxy moiety. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.
Biological Activities
Research indicates that derivatives of this compound exhibit several promising biological activities:
- Antiproliferative Effects : Studies have shown that certain analogues of this compound can inhibit cell proliferation in cancer cell lines, including HeLa and MCF-7 cells. For instance, a rigidin-inspired derivative demonstrated significant antiproliferative activity with a GI50 value as low as 0.022 µM against these cell lines .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In a study focusing on Agrobacterium tumefaciens, it was found that treatment with related compounds significantly inhibited quorum sensing and reduced pathogenicity by disrupting metabolic processes .
- Potential Therapeutic Applications : Ongoing research is exploring its use as a therapeutic agent in treating various diseases due to its ability to modulate key biological pathways .
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Antiproliferative Study : A study demonstrated that rigidin-mimetic compounds derived from this structure showed potent inhibition of tubulin assembly in cancer cells, leading to mitotic arrest and cell death. The study highlighted the importance of structural modifications in enhancing the therapeutic potential against multidrug-resistant cancers .
- Quorum Sensing Inhibition : Research indicated that exposure to related compounds at varying concentrations resulted in significant inhibition of β-galactosidase activity in A. tumefaciens, showcasing its potential as an antimicrobial agent by disrupting bacterial communication systems .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
